Fluorine-Induced Lipophilicity Reduction: logP 1.316 vs 1.621 for the Non-Fluorinated 6-Amino Analog
The 7-fluoro substituent on 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine reduces the calculated partition coefficient (logP) compared to the non-fluorinated 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The target compound has a ZINC-predicted logP of 1.316 [1], while the non-fluorinated analog (CAS 22013-33-8) has a reported logP of 1.621 . This represents a logP decrease of approximately 0.305 units, consistent with the established electron-withdrawing and polar effects of aromatic fluorine substitution.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.316 (ZINC15 predicted, neutral form) |
| Comparator Or Baseline | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (CAS 22013-33-8), logP = 1.621 (ChemicalBook predicted) |
| Quantified Difference | ΔlogP ≈ -0.305 (target is less lipophilic) |
| Conditions | In silico prediction; target compound value from ZINC15 (pH 7.4 neutral form model); comparator value from ChemicalBook computational estimate. |
Why This Matters
Lower logP translates to improved aqueous solubility and potentially reduced non-specific protein binding, critical parameters when selecting a building block for lead optimization where lipophilic ligand efficiency (LLE) is a key design criterion.
- [1] ZINC15 database, Substance ZINC000064033983; 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine; logP 1.316. View Source
